An In-depth Technical Guide to 2-Bromoethyl 4-methylbenzenesulfonate: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 2-Bromoethyl 4-methylbenzenesulfonate: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromoethyl 4-methylbenzenesulfonate, a versatile bifunctional reagent widely utilized in organic synthesis. Commonly known as 2-bromoethyl tosylate, this compound serves as a potent alkylating agent, enabling the introduction of a bromoethyl group into a wide array of nucleophilic substrates. Its utility is underscored by the exceptional leaving group ability of the tosylate moiety, facilitating efficient nucleophilic substitution reactions. This guide delves into the core chemical properties, provides a detailed protocol for its synthesis and purification, explores its reactivity through the lens of reaction mechanisms, and highlights its applications in contemporary research, particularly in the synthesis of bioactive molecules and imaging agents.
Introduction
2-Bromoethyl 4-methylbenzenesulfonate, with the CAS number 19263-21-9, is a sulfonate ester that has carved a significant niche in the toolbox of synthetic organic chemists.[1][2] Its structure uniquely combines a reactive bromine atom and a highly effective tosylate leaving group, rendering it a valuable precursor for the introduction of the 2-bromoethyl moiety in a variety of molecular scaffolds. This bifunctionality is particularly advantageous in the construction of complex molecules, including pharmaceuticals and molecular probes, where sequential functionalization is often required. This guide aims to provide a detailed and practical understanding of this reagent, empowering researchers to effectively harness its synthetic potential.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of 2-Bromoethyl 4-methylbenzenesulfonate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁BrO₃S | [2] |
| Molecular Weight | 279.15 g/mol | [2] |
| Appearance | White to off-white solid | |
| Boiling Point | 365.6 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| CAS Number | 19263-21-9 | [2] |
| Synonyms | 2-Bromoethyl tosylate, Ethanol, 2-bromo-, 1-(4-methylbenzenesulfonate), Toluene-4-sulfonic acid 2-bromo-ethyl ester | [3][4] |
| Storage | 2-8 °C, under an inert atmosphere | [2] |
Synthesis and Purification
The most common and efficient method for the preparation of 2-Bromoethyl 4-methylbenzenesulfonate involves the reaction of 2-bromoethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: Synthesis of 2-Bromoethyl 4-methylbenzenesulfonate.
Detailed Experimental Protocol
Materials:
-
2-Bromoethanol
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Tosyl Chloride: Add anhydrous pyridine (1.2 eq) to the cooled solution. Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by recrystallization.[5][6][7][8][9] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation.
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methylene protons of the ethyl chain, and the methyl protons of the tosyl group.
-
~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
-
~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.
-
~4.3 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-O-CH₂-).
-
~3.6 ppm (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).
-
~2.4 ppm (s, 3H): Methyl protons of the tosyl group.
¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
~145 ppm: Quaternary aromatic carbon attached to the sulfur atom.
-
~132 ppm: Quaternary aromatic carbon attached to the methyl group.
-
~130 ppm: Aromatic CH carbons meta to the sulfonyl group.
-
~128 ppm: Aromatic CH carbons ortho to the sulfonyl group.
-
~68 ppm: Methylene carbon adjacent to the tosylate oxygen (-O-CH₂-).
-
~28 ppm: Methylene carbon adjacent to the bromine atom (-CH₂-Br).
-
~21 ppm: Methyl carbon of the tosyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Characteristic absorption peaks for the tosylate group are expected.[1][10]
-
~1360 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate ester.
-
~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~950 cm⁻¹: S-O-C stretching vibration.
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z 278 and 280 in a roughly 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the tosyl group or the bromine atom.
Reactivity and Reaction Mechanisms
The synthetic utility of 2-Bromoethyl 4-methylbenzenesulfonate stems from its ability to act as a potent electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates reactions with a wide range of nucleophiles, typically proceeding through an Sₙ2 mechanism.[7][11][12][13][14][15][16][17][18]
The Sₙ2 Reaction Mechanism
The reaction with a generic nucleophile (Nu⁻) proceeds via a backside attack on the carbon atom attached to the tosylate group. This is a concerted, one-step mechanism where the bond to the nucleophile forms as the bond to the leaving group breaks.
Caption: General Sₙ2 reaction mechanism for 2-Bromoethyl 4-methylbenzenesulfonate.
This mechanism leads to an inversion of stereochemistry if the reaction occurs at a chiral center. However, in the case of 2-bromoethyl 4-methylbenzenesulfonate, the reacting carbon is not chiral.
Reactions with Various Nucleophiles
-
Amine Nucleophiles: Primary and secondary amines readily react to form the corresponding N-substituted 2-bromoethylamines. This is a fundamental transformation for the synthesis of various nitrogen-containing heterocycles and other bioactive molecules.
-
Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to yield 2-bromoethyl ethers.
-
Sulfur Nucleophiles: Thiols, in the presence of a base, are excellent nucleophiles and react efficiently to produce 2-bromoethyl thioethers.
Applications in Organic Synthesis and Drug Development
The unique bifunctional nature of 2-bromoethyl 4-methylbenzenesulfonate makes it a valuable building block in multi-step syntheses.
Synthesis of Bioactive Heterocycles
The bromoethyl group introduced by this reagent can undergo subsequent intramolecular cyclization with a suitably positioned nucleophile to form a variety of heterocyclic ring systems, which are prevalent in many drug molecules.
Development of PET Tracers
A significant application of 2-Bromoethyl 4-methylbenzenesulfonate is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET).[15][16][19][20][21] The tosylate group can be displaced by a fluoride-18 (¹⁸F) ion, a commonly used positron-emitting radionuclide. The resulting 2-[¹⁸F]fluoroethyl bromide can then be used to introduce the fluoroethyl group into a target molecule. This strategy has been employed in the development of PET tracers for imaging various biological targets, including tumors and myocardial perfusion.[15][16]
Linker Chemistry in Bioconjugation
The bromoethyl group can serve as a handle for further functionalization, making 2-bromoethyl 4-methylbenzenesulfonate a potential precursor for the synthesis of crosslinkers and spacers used in bioconjugation.[18][22][23][24] These linkers are crucial for connecting biomolecules, such as proteins or nucleic acids, to other molecules like fluorescent dyes, drugs, or solid supports.
Synthesis of Anticancer and Antimicrobial Agents
While direct examples are emerging, the structural motif provided by 2-bromoethyl 4-methylbenzenesulfonate is relevant to the synthesis of compounds with potential therapeutic applications. For instance, related benzenesulfonate scaffolds have shown promising anticancer activity.[9] The ability to introduce a reactive bromoethyl group allows for the construction of complex molecules that can be screened for various biological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromoethyl 4-methylbenzenesulfonate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid:
Note: Detailed toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.
Conclusion
2-Bromoethyl 4-methylbenzenesulfonate is a powerful and versatile reagent in modern organic synthesis. Its defining feature is the presence of two distinct reactive sites: a bromine atom and an excellent tosylate leaving group. This bifunctionality, coupled with its straightforward synthesis, makes it an invaluable tool for researchers in academia and industry. From the construction of complex bioactive molecules to the development of cutting-edge diagnostic imaging agents, the applications of 2-bromoethyl tosylate continue to expand, solidifying its importance in the ever-evolving landscape of chemical science.
References
- Material Safety Data Sheet. (2012-06-04).
- ChemShuttle.
- ResearchGate. FTIR spectra of tosyl starch samples obtained in different solvent systems.
- Wiley-VCH. (2007).
- BLD Pharm.
- BOC Sciences.
- YouTube. (2021-02-24). SN2 Reaction Mechanisms.
- Master Organic Chemistry. (2012-07-04). The SN2 Reaction Mechanism.
- Chemistry LibreTexts. (2024-09-30). 11.2: The Sₙ2 Reaction.
- Organic Syntheses Procedure. Ethanesulfonic acid, 2-bromo-, sodium salt.
- ResearchGate. (2025-02-16).
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Isolation and Purification of Organic Compounds Recrystalliz
- YouTube. (2022-03-20). How Does SN2 Work? Step-by-Step Guide!
- PubMed. (2012). Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging.
- ResearchGate. (2025-08-09). Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors.
- YouTube. (2013-08-27). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci.
- ChemRxiv. Synthesis and preclinical evaluation of [18F]PF04217903, a selective MET PET tracer.
- NIH. (2021-04-09). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.
- YouTube. (2023-09-08). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|.
- YouTube. (2018-05-03).
- NMRDB.org. Predict 13C carbon NMR spectra.
- Organic Syntheses Procedure. 4 - Organic Syntheses Procedure.
- Fluorochem.
- YouTube. (2023-09-11). How to Predict NMR in ChemDraw.
- Lumiprobe.
- Radiology Key. (2016-09-09). Synthesis of PET Radiopharmaceuticals.
- PMC - PubMed Central. (2022-02-26). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling.
- PMC - PubMed Central. (2023-06-05). Radiochemistry for positron emission tomography.
- YouTube. (2024-05-17).
- Gaussian. (2017-06-21). Comparing NMR Methods in ChemDraw and Gaussian.
- PMC - PubMed Central. (2024-04-04). Special Issue “Development and Synthesis of Biologically Active Compounds”.
- PubMed. Design, synthesis, and biological evaluation of (E)-styrylbenzylsulfones as novel anticancer agents.
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. gaussian.com [gaussian.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. rubingroup.org [rubingroup.org]
- 7. mt.com [mt.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. fluorochem.co.uk [fluorochem.co.uk]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 21. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling - PMC [pmc.ncbi.nlm.nih.gov]
